![molecular formula C19H20N2O5S2 B2667391 2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide CAS No. 2034604-61-8](/img/structure/B2667391.png)
2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves coupling reactions and electrophilic cyclization reactions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
New Salt and Pharmaceutical Applications
- A patent describes a new salt, potentially related to the compound , used in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Chemical Synthesis and Derivatives
- A study focused on the selective preparation and cyclization of phenols, leading to the synthesis of new compounds, including 1-benzofurans, which may be related to the compound in discussion (Ota et al., 1988).
Antitumor Activity
- Research on novel antitumor acetamide derivatives, including pyrrole and thiophene derivatives, highlights the potential for significant antitumor activity (Alqasoumi et al., 2009).
Ocular Hypotensive Agents
- A study on derivatives of benzo[b]thiophene-2-sulfonamide, a compound structurally related to the one , found that they could act as potent ocular hypotensive agents, useful in treating glaucoma (Graham et al., 1989).
Photocatalytic Degradation Studies
- Research on the photocatalytic degradation of paracetamol, which has a similar acetamide structure, using TiO2 nanoparticles under UV light, suggests environmental applications for the degradation of similar compounds (Jallouli et al., 2017).
Chemoselective Acetylation for Antimalarial Drugs
- A paper discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for synthesizing antimalarial drugs (Magadum & Yadav, 2018).
Gastroprotective Activity
- Another study explores N-phenoxypropylacetamide derivatives with thioether function for gastroprotective activity, indicating potential for developing new anti-ulcer agents (Sekine et al., 1998).
Antimicrobial Properties
- Research on novel Schiff bases and thiazolidinone derivatives, including synthesis and antimicrobial profile evaluations, shows the potential of these compounds for antimicrobial applications (Fuloria et al., 2014).
Environmental Detoxification
- A study on Ensifer sp. demonstrates its potential for detoxifying environments contaminated with acetaminophen and its derivatives, which could be applicable to similar compounds (Park & Oh, 2020).
Antitumor Activity Evaluation
- Further research into 2-(4-aminophenyl)benzothiazole derivatives, which includes acetamide groups, underscores their potential as antitumor agents (Yurttaş et al., 2015).
Advanced Oxidation Chemistry
- The advanced oxidation chemistry of paracetamol, a structurally similar compound, has been investigated, which could be relevant to understanding the oxidation processes of related compounds (Vogna et al., 2002).
properties
IUPAC Name |
2-[4-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-19(23,17-10-13-4-2-3-5-16(13)27-17)12-21-28(24,25)15-8-6-14(7-9-15)26-11-18(20)22/h2-10,21,23H,11-12H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXKRSXIKHMFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

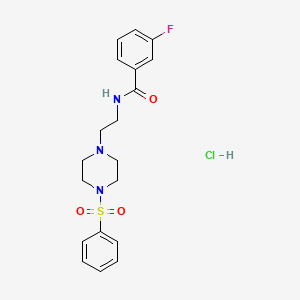
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)

![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)
![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
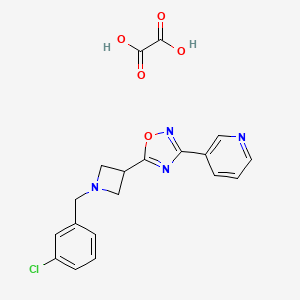
![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)

![5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)
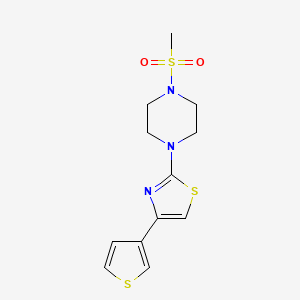
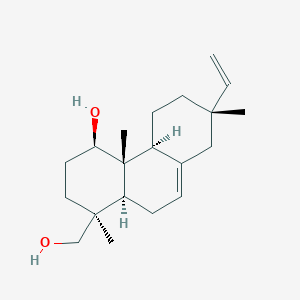
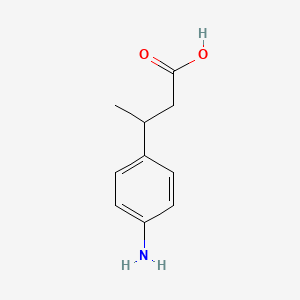
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)
